molecular formula C22H34N2O3S B11462709 N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide

N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide

Cat. No.: B11462709
M. Wt: 406.6 g/mol
InChI Key: UAJUVAFSWCKEKJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl group, a tetrahydrofuran ring, and a thiophene ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent under acidic or basic conditions to form the tetrahydrofuran-2-ylmethyl intermediate.

    Formation of the Thiophen-2-ylacetyl Intermediate: This step involves the acylation of thiophene with an appropriate acylating agent to form the thiophen-2-ylacetyl intermediate.

    Coupling Reaction: The final step involves the coupling of the tetrahydrofuran-2-ylmethyl intermediate with the thiophen-2-ylacetyl intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)glycine
  • N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)alanine

Uniqueness

N-cyclohexyl-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylacetyl)isovalinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H34N2O3S

Molecular Weight

406.6 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-2-[oxolan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]butanamide

InChI

InChI=1S/C22H34N2O3S/c1-3-22(2,21(26)23-17-9-5-4-6-10-17)24(16-18-11-7-13-27-18)20(25)15-19-12-8-14-28-19/h8,12,14,17-18H,3-7,9-11,13,15-16H2,1-2H3,(H,23,26)

InChI Key

UAJUVAFSWCKEKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2CCCO2)C(=O)CC3=CC=CS3

Origin of Product

United States

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